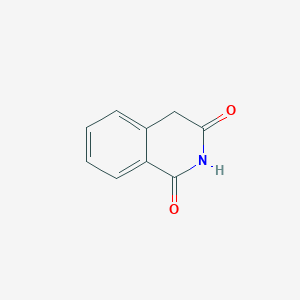

Isoquinoline-1,3(2H,4H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h1-4H,5H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNQEODJYRGEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325194 | |

| Record name | Isoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4456-77-3 | |

| Record name | 1,3(2H,4H)-Isoquinolinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004456773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homophthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3(2H,4H)-ISOQUINOLINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36C8TUT4R4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Modern Approaches to Isoquinoline-1,3(2H,4H)-dione Synthesis

Contemporary synthetic chemistry has seen a surge in the development of elegant and powerful methods for constructing complex molecules. Among these, radical cascade reactions have emerged as a particularly effective strategy for the synthesis of isoquinoline-1,3(2H,4H)-diones, offering high efficiency and broad substrate scope under mild conditions. researchgate.netrsc.org

Radical Cascade Reactions for Diverse Derivatization

Radical cascade reactions provide a powerful platform for the synthesis of isoquinoline-1,3(2H,4H)-diones, enabling the introduction of a wide array of functional groups at the C4-position of the heterocyclic core. researchgate.netrsc.orgdntb.gov.ua These reactions typically proceed via the addition of a radical species to the activated alkene of a starting material, followed by an intramolecular cyclization onto the aromatic ring to construct the final dione (B5365651) product. researchgate.net

A cornerstone of modern this compound synthesis is the use of N-substituted-N-acryloyl benzamides as versatile starting materials. researchgate.netrsc.orgdntb.gov.uaresearchgate.net The strategic placement of the acryloyl group and the benzamide (B126) moiety within the same molecule sets the stage for a radical-initiated cascade cyclization. The process begins with the generation of a radical from a suitable precursor, which then adds to the β-position of the acryloyl double bond. This addition generates a new carbon-centered radical that subsequently undergoes an intramolecular cyclization onto the ortho-position of the benzene (B151609) ring, ultimately affording the desired this compound skeleton. This approach has been successfully applied using a variety of radical precursors, leading to a diverse range of C4-functionalized products. researchgate.netdntb.gov.ua

A variety of carbon-based radical precursors have been successfully employed in the synthesis of 4-alkylated and 4-acylated isoquinoline-1,3(2H,4H)-diones. These methods often leverage readily available starting materials to generate the key radical intermediates. For instance, a metal-free cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes has been developed. researchgate.netresearchgate.netrsc.orgnih.gov This reaction involves an oxidative cross-coupling followed by radical addition to the aromatic ring, proceeding under mild conditions without the need for metal catalysts or organic solvents. researchgate.netresearchgate.netnih.gov Alkyl boronic acids, under visible-light-mediated conditions, also serve as effective precursors for alkyl radicals, which then engage in the cascade cyclization with acryloylbenzamides. rsc.orgresearchgate.net Similarly, α-keto acids can be used to generate acyl radicals under visible light, leading to acylated this compound derivatives. researchgate.net

Table 1: Synthesis of Isoquinoline-1,3(2H,4H)-diones using Carbon-Based Radical Precursors

| Radical Precursor | Key Reagents/Conditions | Product Type | Ref. |

| Aryl Aldehydes | Oxidative cross-coupling, mild conditions, metal-free | 4-Acyl-isoquinoline-1,3(2H,4H)-diones | researchgate.netresearchgate.net |

| Alkyl Boronic Acids | Visible light, photocatalyst | 4-Alkyl-isoquinoline-1,3(2H,4H)-diones | rsc.orgresearchgate.net |

| α-Keto Acids | Visible light, photocatalyst | 4-Acyl-isoquinoline-1,3(2H,4H)-diones | researchgate.net |

| Alkanes (from C(sp³)–H) | Photoinduced HAT, metal-free, catalyst-free | 4-Alkyl-isoquinoline-1,3(2H,4H)-diones | acs.org |

Sulfur-containing functional groups can be incorporated into the this compound scaffold using sulfur-based radical precursors. Arylsulfonylhydrazides are common precursors for generating sulfonyl radicals, which can then participate in the cascade cyclization with acryloylbenzamides. rsc.orgresearchgate.net This transformation can be promoted by visible light, offering a mild and efficient route to 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. researchgate.netacs.org An electrochemical approach using sulfonylhydrazides in a continuous-flow system has also been developed, providing good to excellent yields under metal-free and oxidant-free conditions. acs.org Another novel method involves the use of potassium thiocyanate (B1210189) (KSCN) to introduce a thiocyanate group, a transformation achieved with molecular oxygen as the sole sacrificial reagent. dntb.gov.ua

Table 2: Synthesis of Isoquinoline-1,3(2H,4H)-diones using Sulfur-Based Radical Precursors

| Radical Precursor | Key Reagents/Conditions | Product Type | Ref. |

| Arylsulfonylhydrazides | Visible light, photocatalyst | 4-(Sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones | rsc.orgresearchgate.net |

| Sulfonylhydrazides | Electrochemical, continuous-flow, metal-free | 4-(Sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones | acs.org |

| Potassium Thiocyanate (KSCN) | Aerobic, oxidant | 4-(Thiocyanatomethyl)isoquinoline-1,3(2H,4H)-diones | dntb.gov.ua |

| Sodium Sulfinates | Visible light, Eosin Y catalysis | 4-(Sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones | researchgate.net |

The introduction of phosphorus-containing moieties into the this compound structure has been achieved through radical cascade reactions involving phosphorus-based radical precursors. researchgate.netrsc.orgdntb.gov.ua H-phosphonates and related P(O)-H compounds are key radical precursors in these syntheses. researchgate.net For example, a copper-catalyzed phosphonation-cyclization sequence of N-methacryloylbenzamides with dialkyl phosphonates provides a direct route to 4-phosphonylated isoquinoline-1,3(2H,4H)-diones in moderate to high yields. dntb.gov.uaresearchgate.net This reaction proceeds through the formation of a C-P bond followed by cyclization and isomerization in a single step. researchgate.net Visible-light-mediated methods have also been developed, highlighting the versatility of photochemistry in forging C-P bonds in these heterocyclic systems. researchgate.net

Table 3: Synthesis of Isoquinoline-1,3(2H,4H)-diones using Phosphorus-Based Radical Precursors

| Radical Precursor | Key Reagents/Conditions | Product Type | Ref. |

| H-phosphonates | Copper-catalyzed, mild conditions | 4-Phosphonyl-isoquinoline-1,3(2H,4H)-diones | dntb.gov.uaresearchgate.net |

| H-phosphine oxides | Visible-light mediated | Phosphorylated isoquinoline-1,3(2H,4H)-diones | researchgate.net |

| H-phosphinates | Radical reaction conditions | Phosphinoylated isoquinoline-1,3(2H,4H)-diones | researchgate.net |

Nitrogen-based functionalities can also be installed at the C4-position of the this compound core using nitrogen-centered radical precursors. researchgate.netrsc.orgdntb.gov.ua Oxime esters have proven to be versatile precursors for generating iminyl radicals, which can then initiate the cascade cyclization. rsc.orgresearchgate.net For instance, visible-light-mediated tandem reactions of acryloylbenzamides with oxime esters lead to the formation of various this compound derivatives in satisfactory yields under mild conditions. rsc.orgresearchgate.net Another approach utilizes nitrogen dioxide (generated from sources like t-butyl nitrite) as both the nitro source and the oxidant in a metal-free tandem nitration/cyclization reaction to synthesize 4-(nitromethyl)isoquinoline-1,3(2H,4H)-diones. researchgate.netrsc.org

Table 4: Synthesis of Isoquinoline-1,3(2H,4H)-diones using Nitrogen-Based Radical Precursors

| Radical Precursor | Key Reagents/Conditions | Product Type | Ref. |

| Oxime Esters | Visible light, photocatalyst | 4-Substituted-isoquinoline-1,3(2H,4H)-diones | rsc.orgresearchgate.net |

| Nitrogen Dioxide (from TBN) | Metal-free, oxidant | 4-(Nitromethyl)isoquinoline-1,3(2H,4H)-diones | researchgate.netrsc.org |

| N-Hydroxyphthalimide (NHPI) Esters | Visible light, photocatalyst | 4-Alkylated-isoquinoline-1,3(2H,4H)-diones | researchgate.net |

Exploration of Silicon-Based Radical Precursors

Visible-Light-Promoted Reactions

One-Pot Sequential Preparations

One-pot sequential reactions provide a streamlined and efficient pathway to this compound derivatives, enhancing synthetic efficiency by avoiding the isolation of intermediates. researchgate.net Two such cascade coupling reactions have been developed using N-alkyl(aryl)-N-methacryloyl benzamides with readily available starting materials like benzyl (B1604629) alcohols or sodium benzenesulfinates. researchgate.netdntb.gov.uadaneshyari.com These syntheses operate through a radical cyclization strategy, affording a variety of this compound derivatives with a broad substrate scope and in high yields. researchgate.net This approach is valuable for drug discovery due to its simplicity and efficiency in producing complex, drug-like molecules. researchgate.net

Decarbonylative Coupling Reactions

Decarbonylative coupling represents another innovative strategy for synthesizing substituted isoquinoline-1,3(2H,4H)-diones. researchgate.net Alkyl-substituted variants have been prepared through the decarbonylative coupling of N-alkyl-N-methacryloylbenzamides with aliphatic aldehydes under metal-free conditions. researchgate.netresearchgate.net In this process, the aliphatic aldehyde serves as an inexpensive and abundant source of alkyl radicals following decarbonylation, which then undergo radical addition and cyclization. researchgate.net Another advanced method involves a silver-catalyzed decarboxylative addition/cyclization of activated alkenes with aliphatic carboxylic acids. acs.org This protocol involves a radical generated from silver-catalyzed decarboxylation, which initiates a sequence of addition and cyclization to yield isoquinolinediones. acs.org

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis provides powerful and versatile methods for the synthesis and functionalization of the this compound core. Palladium, rhodium, and iridium catalysts have been instrumental in developing novel synthetic routes.

Palladium-Catalyzed Reactions

Palladium catalysts have been extensively used in the synthesis of this compound and its derivatives. These reactions often involve carbonylation and cross-coupling strategies, enabling the construction of the core heterocyclic structure and the introduction of various substituents. researchgate.netacs.org

A notable palladium-catalyzed approach involves the carbonylation of O-benzyl hydroxylamides. This reaction proceeds under mild conditions and is induced by photoirradiation, leading to the formation of homophthalimides. organic-chemistry.org The mechanism is believed to involve the generation of an amidyl radical, followed by a 1,5-hydrogen atom transfer (1,5-HAT) to create a benzylic radical, which then undergoes carbonylation and annulation. organic-chemistry.org A critical aspect of this transformation is the use of a catalytic amount of a base to achieve high yields. organic-chemistry.org

Another significant palladium-catalyzed method is the cross-coupling of aryl halides with isoquinoline-1,3(2H,4H)-diones. acs.org This reaction facilitates the synthesis of 4-aryl isoquinoline-1,3(2H,4H)-diones, which are valuable precursors for 4-aryl tetrahydroisoquinolines. acs.org The reaction conditions are compatible with a range of aryl halides and substituted isoquinoline-1,3(2H,4H)-diones. acs.org However, it has been observed that substituents larger than a methyl group on the nitrogen atom, such as ethyl or benzyl, can impede the reaction. acs.org

Furthermore, a selective and efficient carbonylative synthesis of this compound derivatives has been developed using a palladium-catalyzed carbonylation strategy. researchgate.net This method demonstrates that the chemoselectivity between the formation of isoquinoline-1,3(2H,4H)-diones and indanones can be controlled by the generation of distinct active palladium species under nearly identical reaction conditions. researchgate.net

| Catalyst System | Substrates | Product | Key Features |

| Pd(acac)₂ / PCy₃ / TsOH·H₂O | Aryl bromides, Amines, CO | Isoquinoline-1,3(2H,4H)-diones | High chemoselectivity, good yields. researchgate.net |

| Pd(dba)₂ / Ligand | Isoquinoline-1,3(2H,4H)-diones, Aryl halides | 4-Aryl-isoquinoline-1,3(2H,4H)-diones | Broad substrate scope, convenient transformation to 4-aryl tetrahydroisoquinolines. acs.org |

| Pd-catalyst / Photoirradiation | O-benzyl hydroxylamides, CO | Homophthalimides | Mild conditions, base-catalyzed. organic-chemistry.org |

| Pd(II)-catalyst / Chiral bisoxazoline ligand | 2-Methoxy-N-methoxybenzamide derivatives, CO | Chiral isoquinoline-1,3(2H,4H)-diones | Asymmetric synthesis, enantioselective formation of all-carbon quaternary stereocenters. vulcanchem.com |

Rhodium-Catalyzed Reactions

Rhodium catalysts have proven effective in the synthesis of isoquinolone derivatives through C-H activation and annulation reactions. These methods offer access to complex molecular architectures from readily available starting materials.

A rhodium(III)-catalyzed three-component coupling of oxazolines, vinylene carbonate, and carboxylic acids has been developed to construct various isoquinolone products under redox-neutral conditions with satisfactory yields. researchgate.net This approach is characterized by its use of accessible starting materials, broad functional group tolerance, and high efficiency. researchgate.net

In another application, rhodium catalysis has been employed in reactions involving 4-diazoisoquinoline-1,3(2H,4H)-diones. nih.gov These diazo compounds have been reacted with nitriles, heterocycles, and carboxylic acids to generate a variety of derivatives. nih.gov Dual catalytic systems, combining rhodium and copper, have also been utilized to synthesize spirocyclic heterocycles. nih.gov

| Catalyst System | Substrates | Product | Key Features |

| Rh(III)-catalyst | Oxazolines, Vinylene carbonate, Carboxylic acids | Isoquinolones | Three-component coupling, redox-neutral, broad functional group tolerance. researchgate.net |

| Rh-catalyst | 4-Diazoisoquinoline-1,3(2H,4H)-diones, Nitriles/Heterocycles/Carboxylic acids | Functionalized isoquinoline-1,3(2H,4H)-diones | Versatile functionalization of the this compound scaffold. nih.gov |

| Rh(III)-catalyst | N-Chloroimines, Maleimides | Pyrrolo[3,4-c]isoquinoline-1,3(2H)-dione derivatives | Reaction condition-controlled synthesis of different products. acs.org |

| Rh-catalyst | Phenyl oxadiazoles, Diazo compounds | Pyran-fused isoquinolines | Double C-H functionalization, tandem reaction forming two heterocycles. mdpi.com |

Iridium-Catalyzed Reactions

Iridium-catalyzed reactions have also contributed to the synthesis of this compound precursors. For instance, iridium-catalyzed hydroxymethylenation of isoquinolinium salts provides a route to functionalized isoquinolines that can potentially be converted to the dione. researchgate.net

Base-Catalyzed Methodologies

Base-catalyzed reactions offer an alternative, often milder, approach to the synthesis and functionalization of isoquinoline-1,3(2H,4H)-diones. These methods can provide high yields and selectivity under transition-metal-free conditions.

A significant development is the base-catalyzed aerobic hydroxylation of isoquinoline-1,3(2H,4H)-diones. acs.org This reaction proceeds efficiently using air as the oxidant and does not require a transition metal or a reductant. acs.org The methodology is mild and demonstrates compatibility with a wide array of substrates, including those with aryl, heteroaryl, and alkyl groups. The resulting hydroxylated products can be readily converted to hydroxylated tetrahydroisoquinoline core structures via a reductive process. acs.org

Furthermore, a base-promoted cascade radical difluoroalkylation/cyclization of acrylamides with ethyl 2-chloro-2,2-difluoroacetate (B8310253) (ICF₂COOEt) has been developed. This method synthesizes CF₂-containing isoquinoline-1,3-diones in moderate to excellent yields under transition-metal-free and catalyst-free conditions, tolerating a variety of functional groups. researchgate.net

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of isoquinoline-1,3(2H,4H)-diones, aiming for more environmentally benign and efficient processes.

An efficient and green electrochemical continuous-flow method has been developed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. researchgate.net This approach involves the sulfonylation of alkenes with sulfonylhydrazides in a continuous-flow electrolytic cell under metal-free and oxidant-free conditions. researchgate.net This system is suitable for a range of activated alkenes and allows for straightforward reaction scale-up. researchgate.net

Visible-light-mediated tandem reactions represent another green approach. The reaction of acryloylbenzamides with alkyl boronic acids, arylsulfonylhydrazides, and oxime esters proceeds via radical addition and cyclization to yield various isoquinoline-1,3(2H,4H)-diones under mild conditions. researchgate.net Similarly, a visible-light-induced carboperfluoroalkylation of alkenes using perfluoroalkyl iodides and bromides has been developed to synthesize perfluorinated isoquinoline-1,3-diones from N-alkyl-N-methacryloyl benzamides. acs.org

A cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes provides a route to this compound derivatives under mild, metal-free, and solvent-free conditions. nih.govrsc.org The reaction involves an oxidative cross-coupling followed by a radical addition to the aromatic ring. nih.govrsc.org

Derivatization Strategies and Functionalization

The this compound scaffold is a versatile platform for derivatization, allowing for the introduction of a wide range of functional groups to modulate its chemical and biological properties.

The dione functionality at positions 1 and 3 can undergo various transformations, including reduction to hydroxyl groups, nucleophilic addition, and condensation reactions. The N-H group is amenable to alkylation or acylation to generate N-substituted derivatives. vulcanchem.com

A mild and green methodology for the regiodivergent functionalization of isoquinoline-1,3(2H,4H)-diones has been developed under aerobic conditions. researchgate.net With a catalytic amount of base, heteroatom nucleophiles undergo an imide opening and ring contraction sequence. In contrast, carbon-based nucleophiles lead to kinetic products. researchgate.net

The introduction of fluorine-containing moieties is of particular interest in medicinal chemistry. A straightforward method involves the photochemical O-H insertion reactions of 4-diazoisoquinoline-1,3(2H,4H)-diones, which enables the synthesis of fluorinated derivatives in good yields. nih.govnih.gov These reactions are typically fast and can be performed on a gram scale. nih.gov

Enantioselective Amination of 4-Alkylthis compound Derivatives

A significant advancement has been the development of a mild and efficient method for the enantioselective amination of 4-alkylthis compound derivatives. rsc.orgnih.gov This organocatalytic approach is noted for its compatibility with a wide array of substrates, consistently producing the desired aminated products in excellent yields, often up to 99%, and with high enantiomeric excess (ee) values, also reaching up to 99%. nih.govresearchgate.net A key advantage of this methodology is the low catalyst loading required, as low as 1 mol%, making it an economical and efficient process. nih.govrsc.org

The reaction has been successfully demonstrated on a gram scale, highlighting its potential for larger-scale synthetic applications. nih.gov The process is operationally simple and can be carried out at room temperature without the need for stringent anaerobic or moisture-free conditions. nih.govrsc.org The optimization of reaction conditions found that using a bifunctional catalyst in 1,2-dichloroethane (B1671644) at room temperature provides an optimal balance of yield and enantioselectivity. nih.govrsc.org While increasing the temperature to 40°C can slightly improve the chemical yield, it comes at the cost of reduced enantioselectivity. rsc.org

This methodology addresses the limitations of previous methods, which were often restricted to 4-aryl substituents and required higher catalyst loadings to achieve satisfactory results. nih.govrsc.org The ability to introduce a nitrogen-containing stereocenter into the isoquinolinedione framework is of particular importance from a pharmaceutical perspective, as this structural motif is present in numerous bioactive compounds. rsc.org

Table 1: Enantioselective Amination of Various 4-Alkylthis compound Derivatives

| Entry | 4-Alkyl Substituent | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | n-Propyl | 99 | 97 |

| 2 | i-Butyl | 96 | 94 |

| 3 | i-Propyl | 99 | 81 |

| 4 | Phenyl | 99 | 97 |

Data sourced from research on enantioselective amination. researchgate.net

Photochemical Functionalization via Diazo Compounds

The photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones represents a versatile and mild approach to introduce a variety of functional groups into the this compound scaffold. nih.govacs.org This method leverages the reactivity of diazo compounds under photochemical conditions to facilitate insertion reactions into O-H, S-H, and C-H bonds. nih.gov

O-H Insertion Reactions

Photochemical O-H insertion reactions of 4-diazoisoquinoline-1,3(2H,4H)-diones have been shown to be particularly effective for introducing fluorinated moieties. nih.govacs.org These reactions typically proceed in good yields and within a relatively short timeframe, often under two hours, using blue LED irradiation. nih.govacs.org The process is scalable, having been successfully conducted on a gram scale, and is compatible with recyclable solvents like hexafluoroisopropanol (HFIP), which can also act as the reagent. acs.org The reaction is initiated by dissolving the 4-diazothis compound in an alcohol and irradiating the mixture. acs.org

S-H Insertion Reactions

Similar to O-H insertions, S-H insertion reactions can be achieved through the photochemical activation of 4-diazoisoquinoline-1,3(2H,4H)-diones in the presence of thiols. nih.govacs.org When the 1-carbonyl group of the dione is replaced with a sulfoxide (B87167) moiety, a hypsochromic shift in the absorption of the diazo compound is observed. This necessitates the use of violet light for effective S-H insertion. nih.gov

C-H Insertion Reactions

The photochemical functionalization can also be extended to C-H insertion reactions, although these generally require longer reaction times. acs.org For instance, reactions with arenes have been shown to take up to 24 hours under blue LED irradiation to achieve the desired C-H insertion product. acs.org

Regiodivergent Functionalization

A notable development in the functionalization of isoquinoline-1,3(2H,4H)-diones is a mild and environmentally friendly methodology that allows for regiodivergent reactions under aerobic conditions. researchgate.netresearchgate.net This approach enables the selective functionalization at different positions of the molecule depending on the nature of the nucleophile used.

When heteroatom nucleophiles are employed in the presence of a catalytic amount of base, they undergo an imide opening followed by a ring contraction sequence. This leads to the formation of the thermodynamically controlled product. researchgate.netresearchgate.net

In contrast, the use of carbon-based nucleophiles results in a kinetically controlled aldol-type addition product. researchgate.netresearchgate.net This aldol-type product can be further transformed into benzo[c]phenanthridine (B1199836) core structures under transition-metal-free conditions, offering a green pathway to this important heterocyclic framework. researchgate.net

Hydroxylation Methods

Efficient methods for the hydroxylation of isoquinoline-1,3(2H,4H)-diones have been established, providing a direct route to 4-hydroxyisoquinoline-1,3(2H,4H)-diones. One prominent method involves a base-catalyzed aerobic hydroxylation that operates under transition-metal-free and reductant-free conditions. acs.orgnih.gov This methodology is lauded for its mildness and broad substrate compatibility, accommodating aryl, heteroaryl, and alkyl substituted isoquinolinediones. acs.orgnih.gov The resulting hydroxylated products can be readily converted to the corresponding hydroxylated tetrahydroisoquinoline core structure via a reduction process. acs.orgnih.gov

Another approach to synthesize 4-hydroxyisoquinoline-1,3(2H,4H)-diones involves a one-pot reaction of N-alkylbenzamides with methyl 2-oxoalkanoates. researchgate.net This is achieved by treating the N-alkylbenzamide with two equivalents of butyllithium (B86547) to generate a dianion, which then reacts with the α-keto ester to yield the desired 4-hydroxythis compound in satisfactory yields. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Alkylthis compound |

| 2-Benzyl-4-butylthis compound |

| Di-tert-butyl azodicarboxylate |

| 4-Diazothis compound |

| Hexafluoroisopropanol (HFIP) |

| Benzo[c]phenanthridine |

| 4-Hydroxythis compound |

| Tetrahydroisoquinoline |

| N-Alkylbenzamide |

| Methyl 2-oxoalkanoate |

| Butyllithium |

Introduction of Fluorinated Moieties

The incorporation of fluorine into the this compound scaffold is of significant interest due to the profound effects of fluorine on the physicochemical and pharmacokinetic properties of molecules. acs.orgacs.org Several modern synthetic strategies have been developed to achieve this, primarily through photochemical methods and radical cascade reactions.

One prominent method involves the photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones. acs.org Under mild blue LED irradiation, these diazo compounds undergo O-H insertion reactions with fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), to introduce fluorinated alkoxy groups at the C4 position. acs.orgacs.org This process is efficient, often concluding in under two hours, and is scalable to the gram level. acs.org Yields for various N-alkyl-substituted derivatives are consistently in the range of 60–71%. acs.orgacs.org

Another metal-free approach begins with the protonation of 4-diazoisoquinoline-1,3(2H,4H)-diones in Brønsted acids, which generates diazonium cations. thieme-connect.com These reactive intermediates can be trapped by a fluoride (B91410) source, such as hydrogen fluoride (HF), to afford 4-monofluoro-substituted isoquinoline-1,3-diones. thieme-connect.com

Visible-light-induced radical cascade reactions provide a powerful route to a diverse range of fluorinated isoquinolinediones. acs.org These reactions typically start from N-alkyl-N-methacryloyl benzamides, which undergo cyclization upon reaction with a fluorinated radical source. acs.orgjsu.edu.cnresearchgate.net Various sources can be employed, including perfluoroalkyl iodides (e.g., C₄F₉I, C₆F₁₃I), ethyl bromodifluoroacetate, and sodium difluoromethanesulfinate (NaSO₂CF₂H), to install perfluoroalkyl, difluoroester, or difluoromethyl groups, respectively. acs.orgjsu.edu.cnresearchgate.net These light-catalyzed additions and subsequent cyclizations proceed under mild conditions to produce the desired fluorinated isoquinoline-1,3-diones in good yields, typically between 67% and 80%. acs.orgjsu.edu.cn Similarly, trifluoromethyl-containing isoquinoline-1,3-diones can be synthesized via a visible-light-induced radical cascade using sodium trifluoromethanesulfinate (CF₃SO₂Na) as the CF₃ source. researchgate.net

| Method | Starting Material | Fluorine Source / Reagent | Catalyst / Conditions | Product Type | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Photochemical O-H Insertion | 4-Diazothis compound | 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) | Blue LED Irradiation | 4-(Fluorinated alkoxy)isoquinolinedione | 60-71% | acs.org, acs.org |

| Metal-Free Diazo Trapping | 4-Diazothis compound | Hydrogen Fluoride (HF) | Brønsted Acid | 4-Monofluoro-isoquinolinedione | N/A | thieme-connect.com |

| Visible-Light Radical Cascade | N-Alkyl-N-methacryloyl benzamide | Perfluoroalkyl Iodides (RfI) | Visible Light | 4-(Perfluoroalkyl)isoquinolinedione | 67-80% | jsu.edu.cn, acs.org |

| Visible-Light Radical Cascade | N-Alkyl-N-methacryloyl benzamide | Ethyl bromodifluoroacetate | Visible Light | 4-(Difluoroester)isoquinolinedione | 67-80% | jsu.edu.cn |

| Visible-Light Radical Difluoromethylation | N-Benzamide | NaSO₂CF₂H | Visible Light, Air, Metal-Free | 4-(Difluoromethyl)isoquinolinedione | N/A | researchgate.net |

| Visible-Light Radical Trifluoromethylation | N-Benzamide | CF₃SO₂Na | Visible Light, Air, Metal-Free | 4-(Trifluoromethyl)isoquinolinedione | N/A | researchgate.net |

Sulfonylation of Alkenes

The synthesis of isoquinoline-1,3(2H,4H)-diones bearing a sulfonyl group has been effectively achieved through cascade reactions involving the sulfonylation of activated alkenes. A prominent and efficient method is the metal-free oxidative arylsulfonylation of α,β-unsaturated imides, specifically N-alkyl-N-methacryloyl benzamides, using sulfonylhydrazides as the sulfonyl source. rsc.orgrsc.org This reaction is typically catalyzed by tetrabutylammonium (B224687) iodide (TBAI) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). rsc.orgrsc.org The mechanism involves the generation of a sulfonyl radical from the sulfonylhydrazide, which then adds to the alkene of the benzamide substrate. rsc.org This is followed by an intramolecular radical cyclization onto the aromatic ring to construct the this compound core in moderate to good yields. rsc.orgacs.org The choice of solvent can be critical, with acetonitrile (B52724) often providing optimal results. rsc.org

In addition to using sulfonylhydrazides, direct C(sp³)-H bond sulfonylation of the pre-formed this compound ring has been developed. researchgate.net This transition-metal-free method utilizes sulfinates as the sulfonating agents with sodium iodide (NaI) as a catalyst and air as the sole oxidant. researchgate.net

More advanced approaches include electrochemical methods, which allow for the sulfonylation of alkenes with sulfonylhydrazides under metal-free and external oxidant-free conditions to yield 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. researchgate.net Another innovative technique is a manganese(III) acetate-promoted radical sulfonation-cyclization cascade. acs.org This one-pot reaction uses potassium metabisulfite (B1197395) (K₂S₂O₅) as the sulfonate source and reacts with functionalized alkenes to simultaneously introduce the sulfonic moiety and construct the isoquinoline-1,3-dione framework. acs.org

| Method | Substrates | Sulfonyl Source | Catalyst / Conditions | Product Type | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Metal-Free Oxidative Arylsulfonylation | N-Alkyl-N-methacryloyl benzamide | Sulfonylhydrazide | TBAI, TBHP (oxidant), CH₃CN, 80°C | 4-(Sulfonylmethyl)isoquinolinedione | Up to 81% | rsc.org, rsc.org |

| Direct C-H Sulfonylation | This compound | Sulfinates | NaI, Air (oxidant), AcOH/DMSO | 4-Sulfonyl-isoquinolinedione | N/A | researchgate.net |

| Electrochemical Sulfonylation | Alkene (N-arylacrylamide) | Sulfonylhydrazide | Electrolytic Cell, Metal-Free, Oxidant-Free | 4-(Sulfonylmethyl)isoquinolinedione | Moderate to good | researchgate.net |

| Mn-Promoted Sulfonation-Cyclization | Functionalized Alkene | Potassium Metabisulfite (K₂S₂O₅) | Mn(OAc)₃·2H₂O | Isoquinolinedione sulfonate | High efficiency | acs.org |

Cross-Coupling Reactions for Arylation

Cross-coupling reactions are a cornerstone of modern organic synthesis, and they have been successfully applied to the C-4 arylation of the this compound scaffold. Palladium-catalyzed cross-coupling is a well-established method for this transformation. acs.org The reaction typically involves the coupling of an this compound with an aryl halide. acs.orgorganic-chemistry.org These conditions demonstrate remarkable compatibility with a wide variety of functional groups on both the aryl halide and the this compound substrate. acs.org The resulting 4-aryl isoquinoline-1,3(2H,4H)-diones are valuable intermediates that can be further transformed, for example, into 4-aryl tetrahydroisoquinolines. acs.org

Beyond palladium, copper-catalyzed systems have also been employed for arylation. nih.gov A copper-catalyzed meta-selective C-H arylation of isoquinolines has been reported using diaryliodonium salts or other aryl I(III) reagents as the aryl source. nih.gov While this applies to the parent isoquinoline (B145761), the principles can inform strategies for the dione derivative. Copper catalysis is also effective for the N-arylation of heterocyclic systems containing an -NHCO- structural motif, which is present in this compound, allowing for modification at the nitrogen atom. jst.go.jp

A metal-free alternative for C-4 arylation utilizes the chemistry of 4-diazoisoquinoline-1,3(2H,4H)-diones. thieme-connect.com Protonation of the diazo compound generates a diazonium ion, which can then be trapped by arenes in a Friedel-Crafts-type reaction to yield 4-arylisoquinoline-1,3(2H,4H)-diones. thieme-connect.com

| Method | Substrates | Coupling Partner | Catalyst / Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | This compound | Aryl Halide | Palladium Catalyst | 4-Aryl-isoquinoline-1,3(2H,4H)-dione | organic-chemistry.org, acs.org |

| Copper-Catalyzed C-H Arylation | Isoquinoline | Aryl I(III) Reagent | Copper Catalyst | meta-Aryl-isoquinoline | nih.gov |

| Copper-Catalyzed N-Arylation | This compound | Aryl Halide | Copper Catalyst | 2-Aryl-isoquinoline-1,3(2H,4H)-dione | jst.go.jp |

| Metal-Free Arylation | 4-Diazothis compound | Arene | Brønsted Acid | 4-Aryl-isoquinoline-1,3(2H,4H)-dione | thieme-connect.com |

Biological Activities and Pharmacological Investigations

Antiviral Activities

The isoquinoline-1,3(2H,4H)-dione scaffold has been a subject of significant research interest due to its potential as a versatile core for developing antiviral agents. Derivatives of this heterocyclic system have demonstrated inhibitory activity against critical viral enzymes, particularly those of the Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV).

Derivatives of 2-hydroxythis compound, often referred to as HIDs, have emerged as a notable class of dual inhibitors targeting two essential HIV-1 enzymes: Integrase (IN) and the Ribonuclease H (RNase H) domain of Reverse Transcriptase (RT). brieflands.comtandfonline.com The structural and functional similarities between the active sites of HIV-1 IN and RNase H provide a basis for this dual inhibition. brieflands.com

HIV-1 integrase is a crucial enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. brieflands.com This process involves two main catalytic steps: 3'-processing (3'-P) and strand transfer (ST). acs.orgscholarsresearchlibrary.com The 2-hydroxythis compound scaffold acts as an inhibitor of IN by chelating the divalent magnesium ions (Mg²⁺) in the enzyme's active site, which are essential for its catalytic function. acs.orgnih.gov

Research has identified several derivatives with potent anti-integrase activity. For instance, 2-hydroxythis compound itself (also referred to as compound 6a in some studies) inhibits HIV-1 integrase with a half-maximal inhibitory concentration (IC₅₀) of 6.32 µM. medchemexpress.com Further modifications of the core structure have led to compounds with enhanced potency. A series of 2-hydroxy-1,3-dioxoisoquinoline-4-carboxamides showed promising inhibitory properties, with some derivatives displaying low nanomolar IC₅₀ values against IN, comparable to the clinically used drug raltegravir. acs.org One compound from this series demonstrated a significant effect on both the 3'-P and ST reactions, suggesting a novel mechanism of IN inhibition. acs.org

A specific derivative, MB-76, which is a 2-hydroxythis compound derivative, potently blocks HIV integration. nih.gov It has shown activity against both wild-type and raltegravir-resistant HIV-1 variants, indicating a high barrier to resistance. tandfonline.comnih.gov The crystal structure of MB-76 bound to the prototype foamy virus (PFV) intasome reveals that its compact scaffold uses all three Mg²⁺ chelating oxygen atoms from a single ring. nih.gov This binding mode, along with an extended linker, may contribute to its flexibility in the active sites of resistant integrase enzymes. nih.gov

Table 1: HIV-1 Integrase (IN) Inhibitory Activity of Selected this compound Derivatives

| Compound | Target | IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| 2-Hydroxythis compound | HIV-1 IN | 6.32 | medchemexpress.com |

| 4-Substituted-benzylidenethis compound (11f) | HIV-1 IN | 1.83 | scholarsresearchlibrary.com |

| 2-Hydroxy-4-methoxycarbonylthis compound | HIV-1 IN | ~ 5 | mdpi.com |

The HIV-1 reverse transcriptase enzyme possesses a distinct domain with Ribonuclease H (RNase H) activity, which is responsible for degrading the RNA strand of the RNA:DNA hybrid formed during reverse transcription. brieflands.com This function is vital for the synthesis of double-stranded viral DNA and represents an attractive target for antiretroviral drugs. mdpi.com

The 2-hydroxythis compound scaffold has been identified as a potent inhibitor of the HIV-1 RT RNase H function. acs.orgmedchemexpress.com The parent compound, 2-hydroxythis compound, inhibits the RNase H domain with an IC₅₀ value of 5.9 µM. medchemexpress.com It demonstrates specificity by not inhibiting the DNA polymerase activity of RT. mdpi.com The mechanism of inhibition is believed to involve the chelation of metal ions in the RNase H active site, which contains a conserved DEDD catalytic motif that coordinates two essential Mg²⁺ cations. acs.orgmdpi.com

Further studies led to the discovery of 2-hydroxy-4-methoxycarbonylthis compound, a derivative with significantly improved potency against the RNase H domain, exhibiting an IC₅₀ of 61 nM. nih.govmdpi.com Experimental data suggest that the antiviral activity observed for this compound is likely attributable to its inhibition of RNase H. nih.gov

Table 2: HIV-1 RT RNase H Inhibitory Activity of Selected this compound Derivatives

| Compound | Target | IC₅₀ | Source(s) |

|---|---|---|---|

| 2-Hydroxythis compound | HIV-1 RT RNase H | 5.9 µM | medchemexpress.com |

| 2-Hydroxy-4-methoxycarbonylthis compound | HIV-1 RT RNase H | 61 nM | mdpi.com |

Structure-activity relationship (SAR) studies have provided valuable insights into optimizing the 2-hydroxythis compound scaffold for antiviral activity. The three oxygen atoms of the N-hydroxyimide moiety are considered essential for RNase H inhibition. mdpi.com

Modifications at different positions on the isoquinoline (B145761) ring have shown varied effects on the dual inhibitory profile:

Position 7: The development of C7-substituted derivatives of 2-hydroxythis compound resulted in compounds with a high degree of selectivity for IN over RNase H. brieflands.comsemanticscholar.org However, these initial C7-substituted compounds were often limited by high cellular cytotoxicity. scholarsresearchlibrary.combrieflands.comsemanticscholar.org

These SAR studies highlight a chemical divergence, where modifications at position 4 can be tuned to favor either IN or general antiviral activity, while substitution at position 7 tends to drive selectivity towards IN. brieflands.comacs.orgbrieflands.com

The Hepatitis B Virus (HBV) polymerase is a multifunctional enzyme with both DNA polymerase and RNase H activities, both of which are essential for viral replication. nih.govacs.org The HBV RNase H is considered a logical and unexploited target for new anti-HBV drugs. nih.govacs.orgnih.gov

Screening of a series of nitrogen-based polyoxygenated heterocycles, including sixteen 2-hydroxythis compound (HID) derivatives, identified their potential as anti-HBV agents. nih.gov The parent compound, 2-hydroxythis compound, was the most effective inhibitor of HBV RNase H activity in the series, with an IC₅₀ of 28.1 µM. nih.govacs.org

In cell-based assays, this compound blocked HBV replication with a half-maximal effective concentration (EC₅₀) of 4.2 µM. nih.govacs.org Mechanistic studies confirmed that it acts by suppressing the HBV RNase H activity, which was indicated by the preferential suppression of the accumulation of the viral plus-polarity DNA strand. nih.gov The inhibition of RNase H leads to the accumulation of non-functional RNA:DNA heteroduplexes, terminating the viral replication cycle. nih.gov

Further evaluation of HID derivatives showed that three out of seven new compounds were active against HBV replication, with EC₅₀ values ranging from 2.4 to 3.5 µM. nih.gov These findings establish that the 2-hydroxythis compound scaffold can serve as a foundation for developing more effective inhibitors of HBV replication by targeting the viral RNase H. nih.gov

Table 3: Hepatitis B Virus (HBV) RNase H Inhibitory Activity

| Compound | Target | IC₅₀ (µM) | EC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI) | Source(s) |

|---|---|---|---|---|---|---|

| 2-Hydroxythis compound (HID) | HBV RNase H | 28.1 | 4.2 | 75 | ~18 | nih.govacs.org |

Inhibition of Hepatitis B Virus (HBV) Replication

Targeting HBV RNase H Activity

Anticancer and Antiproliferative Activities

Derivatives of this compound have emerged as a novel class of anticancer agents, primarily through their interaction with the Cereblon protein, a key component of the E3 ubiquitin ligase complex.

Cereblon (CRBN) is the substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex and is the primary target of immunomodulatory drugs (IMiDs) like lenalidomide (B1683929), which are used to treat multiple myeloma. nih.govgoogle.comrscf.ru Researchers have designed and synthesized a novel series of 2-(2,6-dioxopiperidin-3-yl)this compound derivatives as CRBN modulators. nih.govresearchgate.nettandfonline.com These compounds are structurally unique, retaining the glutarimide (B196013) ring essential for CRBN binding while expanding a central five-membered ring to a six-membered one. nih.govtandfonline.com A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay confirmed that a lead compound from this series, designated 10a, exhibits potent inhibitory activity against CRBN with an IC50 value of 4.83 µM. nih.govresearchgate.nettandfonline.com

The designed 2-(2,6-dioxopiperidin-3-yl)this compound derivatives have demonstrated significant antiproliferative activity against multiple myeloma (MM) cell lines. nih.gov The lead compound, 10a, showed potent activity against the NCI-H929 cell line with a half-maximal inhibitory concentration (IC50) of 2.25 µM. nih.govresearchgate.nettandfonline.comresearchgate.net It was also effective against the U239 cell line, with an IC50 of 5.86 µM. nih.govresearchgate.netresearchgate.netcodictados.com These findings establish this class of compounds as having considerable potency against MM cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| NCI-H929 | 2.25 | nih.govresearchgate.net |

| U239 | 5.86 | nih.govresearchgate.net |

Further investigation into the mechanism of action revealed that compound 10a exerts its anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.govresearchgate.net Flow cytometry analysis showed that treatment of NCI-H929 cells with compound 10a led to a significant, dose-dependent increase in apoptotic events. nih.gov At a concentration of 5 µM, compound 10a increased the apoptotic cell population to 34.6%, compared to 6.0% in control cells. nih.gov The compound also arrested the NCI-H929 cells in the G0/G1 phase of the cell cycle, preventing them from progressing to the synthesis and mitosis phases. nih.govresearchgate.nettandfonline.com

Effects on Apoptosis and Cell Cycle Progression

Inhibition of Cyclin-Dependent Kinase 4 (CDK4)

Derivatives of this compound have emerged as a novel class of potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4). acs.orgscispace.comscispace.com The dysregulation of the CDK4/cyclin D1 complex is a common feature in many human cancers, leading to uncontrolled cell proliferation. acs.orgscispace.com Consequently, small-molecule inhibitors targeting CDK4 are considered attractive therapeutic agents for cancer treatment. acs.orgscispace.comias.ac.in Research has identified series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones and related structures that selectively inhibit CDK4 over other cyclin-dependent kinases like CDK1 and CDK2. acs.orgnih.gov For instance, one such derivative, compound 61, demonstrated an IC₅₀ value of 27 nM against CDK4. nih.gov Further modifications led to even more potent inhibitors, with compounds 62 and 63 showing IC₅₀ values of 2 nM against CDK4. nih.gov

The mechanism of CDK4 inhibition by this compound derivatives has been explored through computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking. plos.org These studies provide insight into the binding modes between the inhibitors and the CDK4 protein. plos.org The this compound ring serves as a rigid common substructure that forms the basis for the alignment of these compounds within the active site of the kinase. plos.org Docking studies, which align with the contour maps generated by CoMFA/CoMSIA models, have helped to elucidate the specific interactions that govern the inhibitory activity. plos.org This understanding of the binding mechanism is crucial for the rational design of new, more potent, and selective CDK4 inhibitors. plos.org

The structure-activity relationship (SAR) for this compound-based CDK4 inhibitors has been systematically investigated. For the 4-(phenylaminomethylene)this compound series, a basic amine substituent on the aniline (B41778) ring is a key requirement for CDK4 inhibitory activity. acs.orgscispace.com The potency is significantly enhanced by the introduction of an aryl or heteroaryl substituent at the C-6 position of the this compound core. acs.orgscispace.com

In a different series, the 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones, a hydroxyl group at the 3-position of the phenyl ring in the benzylamino headpiece is essential for activity. acs.org Similar to the phenylaminomethylene series, inhibitory potency is further increased by placing substituents such as iodo, aryl, heteroaryl, t-butyl, or cyclopentyl at the C-6 position of the isoquinoline-1,3-dione core. acs.org These SAR findings have been validated through the design of novel derivatives with predicted activities significantly higher than the initial lead compounds. plos.org

Mechanism of CDK4 Inhibition

General Cytotoxic Effects against Cancer Cell Lines

This compound derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. nih.gov In some cases, these compounds have shown higher potency than standard chemotherapeutic drugs, highlighting their potential as candidates for novel anticancer therapies. nih.gov

One study focused on a series of 2-(2,6-dioxopiperidin-3-yl)this compound derivatives. nih.govtandfonline.com Among these, compound 10a , which has an 8-amino substitution, was identified as the most active. nih.govtandfonline.com It showed considerable antiproliferative activity against the NCI-H929 multiple myeloma cell line with an IC₅₀ value of 2.25 µM and the U239 cell line with an IC₅₀ of 5.86 µM. nih.govtandfonline.com Notably, this compound displayed minimal toxicity towards normal human peripheral blood mononuclear cells (PBMCs). nih.govtandfonline.com The position of the amino group on the isoquinoline core was found to be critical for activity; moving the amino group to the 6- or 7-position weakened the antiproliferative effects, while a 5-amino substitution resulted in the weakest activity. nih.govtandfonline.com Other studies have also noted the potential of isoquinoline derivatives to induce apoptosis in cancer cells by modulating cellular signaling pathways.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 10a (8-amino-2-(2,6-dioxopiperidin-3-yl)this compound) | NCI-H929 | 2.25 | nih.govtandfonline.com |

| 10a (8-amino-2-(2,6-dioxopiperidin-3-yl)this compound) | U239 | 5.86 | nih.govtandfonline.com |

| 10b (6-amino-2-(2,6-dioxopiperidin-3-yl)this compound) | NCI-H929 | >50 | tandfonline.com |

| 10d (5-amino-2-(2,6-dioxopiperidin-3-yl)this compound) | NCI-H929 | >50 | tandfonline.com |

Other Biological Activities

Anti-inflammatory Properties

The this compound scaffold is also associated with anti-inflammatory properties. semanticscholar.org Research has shown that derivatives can modulate inflammatory pathways. Specifically, certain 2-(2,6-dioxopiperidin-3-yl)this compound derivatives have been evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. nih.govtandfonline.com Compound 10a demonstrated a significant reduction in TNF-α levels in lipopolysaccharide (LPS)-stimulated PBMCs, with an IC₅₀ value of 0.76 µM. nih.govtandfonline.com The SAR for TNF-α inhibition was found to be similar to that for antiproliferative activity. nih.govtandfonline.com Furthermore, related heterocyclic structures, such as 2H-Benzo[e] acs.orgplos.orgthiazin-3(4H)-one 1,1-dioxide, which can be considered an analogue where a carbonyl group is replaced by a sulfoxide (B87167), have been reported to possess impressive anti-inflammatory activity. nih.gov

Antimicrobial Activities

Derivatives of the this compound core have been investigated for their antimicrobial potential against a range of pathogens. semanticscholar.org Studies have demonstrated that these compounds can be effective against various microbial strains. smolecule.com For example, a study of aminoalkyl 1H-benzo[de]isoquinoline-1,3(2H)-diones, a related structure, determined the minimum inhibitory concentration (MIC) against several bacteria and the yeast Candida albicans. researchgate.net Two compounds from this series showed potent antibacterial and antifungal activities, with MIC values as low as 64 mg/L against anaerobic bacteria like Bacteroides fragilis and Propionibacterium acnes. researchgate.net Other research involving the synthesis of novel spiroisoquinoline derivatives also reported moderate antimicrobial activities for some of the new compounds. mdpi.com The antimicrobial action of isoquinoline-based compounds is thought to arise from mechanisms such as the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Table 2: Antimicrobial Activity of 1H-Benzo[de]isoquinoline-1,3(2H)-dione Derivatives

| Compound | Microorganism | MIC (mg/L) | Source |

|---|---|---|---|

| Compound 1 | Bacteroides fragilis ATCC 25285 | 64 | researchgate.net |

| Compound 1 | Propionibacterium acnes ATCC 11827 | 64 | researchgate.net |

| Compound 2 | Bacteroides fragilis ATCC 25285 | 64 | researchgate.net |

| Compound 2 | Propionibacterium acnes ATCC 11827 | 128 | researchgate.net |

| Compound 2 | Candida albicans ATCC 90028 | >512 | researchgate.net |

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophores

The biological activity of isoquinoline-1,3(2H,4H)-dione derivatives is intrinsically linked to specific structural features, or pharmacophores, that are essential for their interaction with biological targets. For instance, in the context of inhibiting cyclin-dependent kinase 4 (CDK4), a crucial regulator of cell cycle progression, the 4-(phenylaminomethylene)this compound scaffold has been identified as a novel and potent inhibitor. scispace.comacs.org A key pharmacophoric requirement for this activity is the presence of a basic amine substituent on the aniline (B41778) ring. scispace.comacs.orgacs.orgresearchgate.netscispace.com

Similarly, for activity against HIV-1 integrase, the 2-hydroxythis compound (HID) scaffold, which acts as a two-metal binding pharmacophore, is crucial. nih.govkuleuven.be The substitution at the 4-position with a carboxamido chain has been shown to be highly beneficial for anti-HIV activity. acs.orgnih.govkuleuven.be These findings underscore the importance of the core this compound structure and specific substituent patterns in defining the biological effects of these compounds.

Impact of Substituent Variations on Biological Activity

The modification of substituents at various positions of the this compound core has a profound impact on the biological activity of the resulting derivatives. These variations allow for the fine-tuning of potency, selectivity, and other pharmacological properties.

Alkyl and Arylalkyl Substituents at Position 4

Studies on 2-hydroxythis compound derivatives as HIV-1 integrase inhibitors have demonstrated the significant influence of substituents at the 4-position. nih.govkuleuven.be It has been shown that replacing the previously established effective phenyl and benzyl (B1604629) carboxamido groups with various alkyl chains can maintain or even enhance inhibitory potency. nih.govkuleuven.be Specifically, an n-alkyl group with an optimal length of six carbons resulted in a biological profile and a high barrier to resistance equivalent to a hit compound bearing a 4-fluorobenzyl group. kuleuven.be This indicates that lipophilic alkyl moieties at this position can be as effective as the halogenobenzyl pharmacophore, a common feature in integrase strand transfer inhibitors. nih.govkuleuven.be

The introduction of lipophilic alkyl moieties at position 4 has also been found to increase selectivity for integrase inhibition. brieflands.com This highlights the importance of the 4-carboxamido function and the nature of its substituent in modulating the anti-HIV activity of this class of compounds. nih.govkuleuven.be

Table 1: Effect of 4-Position Substituents on HIV-1 Integrase Inhibition

| Substituent at Position 4 | Observed Activity | Reference |

|---|---|---|

| Phenyl carboxamido | Strong HIV-1 IN inhibition | nih.govkuleuven.be |

| Benzyl carboxamido | Strong HIV-1 IN inhibition | nih.govkuleuven.be |

| n-Alkyl carboxamido (optimal length: 6 carbons) | Potent HIV-1 IN inhibition, high barrier to resistance | kuleuven.be |

Amino Substituents on the Aniline Ring

For 4-(phenylaminomethylene)this compound derivatives acting as CDK4 inhibitors, the presence of a basic amine substituent on the aniline ring is a critical requirement for their inhibitory activity. scispace.comacs.orgacs.orgresearchgate.netscispace.com This feature is a key component of the pharmacophore responsible for the potent and selective inhibition of CDK4. scispace.comacs.org The basicity of this amino group is thought to play a crucial role in the binding interaction with the target enzyme.

Aryl or Heteroaryl Substituents at the C-6 Position

The introduction of aryl or heteroaryl substituents at the C-6 position of the this compound core has been shown to further enhance the inhibitory activity of 4-(phenylaminomethylene)this compound derivatives against CDK4. scispace.comacs.orgacs.orgresearchgate.net This suggests that this position is a key site for modification to improve the potency of these compounds. Similarly, in the context of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione derivatives, the introduction of an iodo, aryl, heteroaryl, t-butyl, or cyclopentyl substituent at the C-6 position also leads to enhanced CDK4 inhibitory activity. researchgate.netnih.gov

In a different series of 2-hydroxyisoquinoline-1,3-dione analogues evaluated as HIV reverse transcriptase inhibitors, substitutions at the C-5, C-6, or C-7 positions were explored. nih.gov The position of the aryl substitution did not appear to significantly impact RNase H inhibition. nih.gov For instance, C-7, C-6, and C-5 aryl substituted analogues showed comparable inhibitory concentrations. nih.gov However, for the C-6 aryl substituted analogues, the addition of a methoxy (B1213986) group at C-7 resulted in a slight decrease in RNase H inhibition. nih.gov

Table 2: Impact of C-6 Substituents on CDK4 Inhibition

| Parent Scaffold | Substituent at C-6 | Effect on CDK4 Inhibition | Reference |

|---|---|---|---|

| 4-(Phenylaminomethylene)this compound | Aryl or Heteroaryl | Enhanced activity | scispace.comacs.orgacs.orgresearchgate.net |

Computational Approaches to SAR

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become invaluable tools for understanding the SAR of this compound derivatives. These approaches allow for the prediction of biological activity and the rational design of new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to explore the interactions between isoquinoline-1,3-dione derivatives and their biological targets, such as CDK4. plos.org In one study, a training set of 66 compounds was used to develop CoMFA and CoMSIA models with good correlative and predictive abilities. plos.org These models revealed that steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor properties are all important for potent inhibitory activity. plos.org

The contour maps generated from these models provide a visual representation of the structural requirements for enhanced activity, guiding the design of new derivatives. plos.org For example, these models have been used to design novel isoquinoline-1,3-(2H,4H)-dione derivatives with predicted activities significantly higher than the most active compounds in the initial dataset. plos.org

Similarly, 3D-QSAR studies on pyrimido-isoquinolin-quinones with anti-MRSA activity have identified the importance of steric and electronic properties, as well as hydrogen bond acceptor potential, for antibacterial activity. nih.gov These computational insights expand the understanding of the SAR of isoquinoline-1,3(2H,4H)-diones and facilitate the development of more effective therapeutic agents. plos.orgoalib.com

Molecular Docking Simulations of this compound Derivatives

Molecular docking simulations have emerged as a powerful computational tool to elucidate the potential binding modes and interactions of this compound derivatives with their protein targets. These in silico studies provide valuable insights at the molecular level, guiding the rational design and optimization of more potent and selective inhibitors.

Ligand-Protein Interactions

Molecular docking studies have revealed key interactions between this compound derivatives and their target proteins, including Cyclin-Dependent Kinase 4 (CDK4), Cereblon (CRBN), and HIV-1 integrase. plos.orgtandfonline.comnih.gov

Interactions with CDK4: For CDK4 inhibitors, the this compound scaffold plays a crucial role in establishing hydrogen bonds with the protein's active site. The carbonyl groups of the dione (B5365651) moiety are key hydrogen bond acceptors. For instance, in a study of 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-diones, the carbonyl oxygen and the NH group of the isoquinoline (B145761) ring were found to form hydrogen bonds with the backbone residues of the CDK4 hinge region. researchgate.net Additionally, hydrophobic interactions between the aromatic rings of the isoquinoline core and nonpolar residues in the active site contribute to the binding affinity. plos.org

Interactions with Cereblon (CRBN): In the case of CRBN modulators, the glutarimide (B196013) ring, a common feature in many derivatives, is crucial for binding. tandfonline.comnih.gov This ring fits into a buried cavity within the CRBN protein. nih.gov The carbonyl groups of the this compound and the glutarimide moiety, along with the intervening amide, are involved in forming hydrogen bonds with amino acid residues in the binding pocket. nih.gov Specifically, molecular docking of compound 10a (8-amino-2-(2,6-dioxopiperidin-3-yl)this compound) showed that the glutarimide group is held in a cavity between β-sheets β10 and β13 of CRBN. nih.gov

Interactions with HIV-1 Integrase: For HIV-1 integrase inhibitors, the 2-hydroxythis compound scaffold is a key pharmacophore. nih.govbrieflands.com Docking studies have shown that the hydroxyl group and the carbonyl oxygens of the dione moiety can chelate the essential magnesium ions in the enzyme's active site. nih.gov Furthermore, the aromatic part of the isoquinoline ring can engage in π-stacking interactions with aromatic residues in the active site, contributing to the inhibitory activity. scholarsresearchlibrary.com

A summary of key ligand-protein interactions for different targets is presented in the table below.

| Target Protein | Key Interacting Moieties of Ligand | Types of Interactions | Interacting Residues (if specified) |

| CDK4 | Isoquinoline-1,3-dione carbonyls, NH group, aromatic rings | Hydrogen bonds, Hydrophobic interactions | Hinge region backbone |

| CRBN | Glutarimide ring, Isoquinoline-1,3-dione carbonyls, Amide linker | Hydrogen bonds | Between β-sheets β10 and β13 |

| HIV-1 Integrase | 2-hydroxyisoquinoline-1,3-dione, Aromatic ring | Metal chelation, π-stacking | - |

Binding Mode Analysis

The analysis of binding modes provides a detailed picture of how this compound derivatives orient themselves within the active site of their target proteins.

CDK4 Inhibitors: The binding mode of isoquinoline-1,3-dione derivatives in the ATP-binding pocket of CDK4 is crucial for their inhibitory activity. The planar isoquinoline ring system typically occupies the adenine-binding region, with the substituents at the 4-position extending into the hydrophobic pocket. plos.org The specific conformation adopted by the ligand allows for the critical hydrogen bonding with the hinge region, mimicking the interaction of ATP. The orientation of the benzylamino group in 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-diones, for example, is vital for achieving high potency and selectivity. researchgate.net

CRBN Modulators: For CRBN modulators, the binding mode is characterized by the insertion of the glutarimide moiety into a specific pocket of the protein. tandfonline.comnih.gov The this compound part of the molecule remains more solvent-exposed. nih.gov This orientation is critical for the subsequent recruitment of substrate proteins to the E3 ubiquitin ligase complex. The binding energy of compound 10a within the CRBN binding pocket was calculated to be -7.5 kcal/mol, indicating a favorable interaction. nih.gov

HIV-1 Integrase Inhibitors: In the case of HIV-1 integrase, the binding mode of 2-hydroxythis compound derivatives involves the coordination of the two catalytic magnesium ions by the chelating triad (B1167595) of the inhibitor. nih.gov The aromatic ring system of the isoquinoline core positions itself to interact with key amino acid residues in the active site. A docking study of 4-pentyl and 4-(3-phenylpropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-diones provided an explanation for their improved inhibitory activities compared to the unsubstituted scaffold, suggesting that the alkyl and arylalkyl groups at the 4-position can occupy a hydrophobic pocket, leading to enhanced binding. nih.gov

The table below summarizes the binding mode analysis for different classes of inhibitors.

| Inhibitor Class | Target Protein | Key Features of Binding Mode |

| CDK4 Inhibitors | CDK4 | Isoquinoline ring in adenine (B156593) region, substituents in hydrophobic pocket, hydrogen bonding with hinge region. |

| CRBN Modulators | CRBN | Glutarimide moiety in a specific pocket, isoquinoline-1,3-dione portion solvent-exposed. |

| HIV-1 Integrase Inhibitors | HIV-1 Integrase | Chelation of Mg2+ ions by the dione and hydroxyl groups, aromatic ring interactions with active site residues. |

Advanced Research Methodologies and Techniques

Spectroscopic Characterization in Research

Spectroscopic methods are fundamental tools for the detailed characterization of the isoquinoline-1,3(2H,4H)-dione scaffold.

NMR spectroscopy provides comprehensive information about the molecular structure of this compound derivatives.

¹H NMR: Proton NMR spectra are used to identify the chemical environment of hydrogen atoms within the molecule. For the parent this compound, characteristic signals include a singlet for the two protons at the C4 position and distinct multiplets for the aromatic protons. nih.gov In substituted derivatives, these signals shift accordingly, providing insights into the position and nature of the substituents. For instance, in 2-methylthis compound, a singlet corresponding to the methyl group appears. rsc.org

¹³C NMR: Carbon NMR provides information on the carbon framework of the molecule. The spectrum of this compound shows distinct peaks for the carbonyl carbons (C1 and C3) and the carbons of the aromatic ring. nih.gov The chemical shifts of these carbons are sensitive to substitution on the isoquinoline (B145761) ring system.

¹⁹F NMR: For derivatives containing fluorine, ¹⁹F NMR is a powerful tool for characterization. It has been used to confirm the introduction of trifluoromethyl groups into the this compound scaffold. rsc.org The yields of reactions involving fluorinated reagents can also be determined using ¹⁹F NMR spectroscopy with an internal standard. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound and Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| This compound | 11.28 (s, 1H), 8.01 (dd, J = 7.8, 1.4 Hz, 1H), 7.64 (td, J = 7.5, 1.4 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 7.38 (d, J = 7.6 Hz, 1H), 4.03 (s, 2H) | 171.1, 165.5, 136.8, 133.6, 127.9, 127.7, 127.5, 125.1, 36.1 | nih.gov |

| 4-(Cyclohexylmethyl)-2,4-dimethyl-6-phenylthis compound | 8.32 (d, J = 8.2 Hz, 1H), 7.63–7.52 (m, 4H), 7.51–7.49 (m, 2H), 7.44–7.42 (m, 1H), 3.41 (s, 3H), 2.37 (dd, J = 14.1, 7.4 Hz, 1H), 1.98 (dd, J = 14.1, 4.9 Hz, 1H), 1.62 (s, 3H), 1.49–1.35 (m, 3H), 1.30–1.25 (m, 1H), 1.20–1.18 (m, 1H), 0.96–0.93 (m, 4H), 0.83–0.79 (m, 2H) | 176.8, 164.3, 146.5, 144.3, 139.8, 129.4, 129.0, 128.5, 127.3, 126.1, 124.2, 123.3, 49.7, 46.8, 34.9, 34.3, 33.1, 31.6, 27.1, 26.0, 25.9, 25.9 | beilstein-journals.org |

| 6-(Trifluoromethyl)this compound | 11.50 (s, 1H), 8.19 (d, J = 8.1 Hz, 1H), 7.82 (s, 1H), 7.80 (d, J = 8.3 Hz, 1H), 4.12 (s, 2H) | 170.5, 164.4, 138.0, 132.7, 128.5, 124.9, 124.6, 123.7, 122.7, 36.0 | nih.gov |

Mass spectrometry techniques are indispensable for determining the molecular weight and elemental composition of this compound derivatives.

MS and HRMS: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. nih.govrsc.org This is crucial for confirming the identity of newly synthesized derivatives. Electrospray ionization (ESI) is a common technique used to generate ions for MS analysis. beilstein-journals.orgrsc.org

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to analyze reaction mixtures and purify compounds. rsc.org

GC-MS: Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for separating and identifying volatile compounds. nih.gov It has been used to detect radical inhibition experiment products in the study of reaction mechanisms involving this compound. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. rsc.org For this compound and its derivatives, the most characteristic IR absorption bands are those corresponding to the carbonyl (C=O) groups of the dione (B5365651) functionality. vulcanchem.comscholarsresearchlibrary.com The N-H stretching vibration of the imide group is also typically observed. scholarsresearchlibrary.com

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C=O (dione) | 1661 - 1715 | rsc.orgrsc.org |

| N-H (imide) | ~3420 | scholarsresearchlibrary.com |

| Aromatic C-H | ~3020 - 3115 | scholarsresearchlibrary.com |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like the aromatic ring of this compound. vulcanchem.comvulcanchem.com The absorption maxima can be influenced by the presence of substituents on the aromatic ring. rsc.org Metal chelation behavior of derivatives has also been studied using UV-Vis titration. vulcanchem.com

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique used to study species that have unpaired electrons. In the context of this compound, ESR spectroscopy can be employed to investigate interactions with paramagnetic metal ions. For example, studies have shown that 2-hydroxythis compound can form complexes with Mg²⁺ and Mn²⁺, which is relevant to its inhibitory activity against metal-dependent enzymes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Biochemical and Cellular Assays

To evaluate the biological activity of this compound derivatives, a variety of biochemical and cellular assays are employed.

Derivatives of this compound have been investigated for their potential as inhibitors of various enzymes. For example, certain derivatives have shown inhibitory activity against HIV reverse transcriptase-associated ribonuclease H and polymerase. nih.gov Biochemical assays are used to determine the half-maximal inhibitory concentration (IC₅₀) of these compounds against their target enzymes. nih.gov

Cellular assays are conducted to assess the effects of these compounds on living cells. For instance, the anti-proliferative activity of some derivatives has been evaluated against cancer cell lines. tandfonline.com These assays help to determine the potential of these compounds as therapeutic agents and provide insights into their mechanism of action at the cellular level. tandfonline.com Furthermore, studies have investigated the ability of certain derivatives to modulate the levels of specific proteins within cells, such as the tumor necrosis factor-alpha (TNF-α). tandfonline.com

Enzyme Inhibition Assays (e.g., IC50, EC50 determination)

Enzyme inhibition assays are fundamental in determining the potency of this compound derivatives against specific enzymatic targets. These assays measure the concentration of the compound required to inhibit a particular enzyme's activity by 50%, known as the IC50 value. Similarly, the half-maximal effective concentration (EC50) is determined to assess the compound's potency in cellular assays. nih.govscholarsresearchlibrary.com

For instance, derivatives of 2-hydroxythis compound have been identified as inhibitors of both HIV-1 integrase (IN) and the ribonuclease H (RNase H) function of HIV-1 reverse transcriptase. targetmol.com One such derivative, compound #1, demonstrated an IC50 of 28.1μM against HBV RNaseH and an EC50 of 4.2μM for blocking HBV replication. nih.gov Another study on 4-substituted-benzylidenethis compound derivatives revealed significant HIV-1 IN inhibitory activity. scholarsresearchlibrary.com Specifically, compounds with 2-nitro and 4-chloro substitutions showed IC50 values of 5.96 µM and 3.83 µM, respectively, while a 4-hydroxy substituted derivative had an IC50 value of 1.90 µM. scholarsresearchlibrary.com

Furthermore, a novel series of 2-(2,6-dioxopiperidin-3-yl)this compound derivatives were evaluated as cereblon (CRBN) modulators. nih.govnih.gov A selected compound, 10a, was found to inhibit TNF-α levels with an IC50 of 0.76 µM and also showed inhibitory activity against CRBN with an IC50 of 4.83 µM. nih.govnih.govresearchgate.net Additionally, some this compound derivatives have shown potent and selective inhibitory activity against cyclin-dependent kinase 4 (CDK4). plos.orgnih.gov

Table 1: Enzyme Inhibition and Cellular Potency of Selected this compound Derivatives

| Compound/Derivative | Target Enzyme/Process | IC50 Value (µM) | EC50 Value (µM) | Reference |

|---|---|---|---|---|

| 2-hydroxythis compound (HID) | HBV RNaseH | 28.1 | - | nih.gov |

| 2-hydroxythis compound (HID) | HBV Replication | - | 4.2 | nih.gov |

| 4-(2-nitrobenzylidene)this compound | HIV-1 Integrase | 5.96 | - | scholarsresearchlibrary.com |

| 4-(4-chlorobenzylidene)this compound | HIV-1 Integrase | 3.83 | - | scholarsresearchlibrary.com |

| 4-(4-hydroxybenzylidene)this compound | HIV-1 Integrase | 1.90 | - | scholarsresearchlibrary.com |

| 2-(2,6-dioxopiperidin-3-yl)this compound (Compound 10a) | TNF-α | 0.76 | - | nih.govresearchgate.net |

| 2-(2,6-dioxopiperidin-3-yl)this compound (Compound 10a) | Cereblon (CRBN) | 4.83 | - | nih.govnih.govresearchgate.net |

Cell Proliferation Assays (e.g., CCK8)

Cell proliferation assays, such as the Cell Counting Kit-8 (CCK8) assay, are crucial for evaluating the antiproliferative or cytotoxic effects of this compound derivatives on cancer cell lines. nih.govabbkine.com The CCK8 assay utilizes a highly water-soluble tetrazolium salt that is reduced by dehydrogenases in living cells to produce a colored formazan (B1609692) dye. abbkine.com The amount of this dye is directly proportional to the number of viable cells. abbkine.com